

Navigating the Nuances of Maltotriose Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Maltotriose hydrate*

Cat. No.: *B1591481*

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This technical guide provides an in-depth overview of **maltotriose hydrate**, a trisaccharide of significant interest in biochemical research and pharmaceutical development. This document aims to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and an understanding of its role in key biological pathways.

Chemical Identity and Properties

Maltotriose is a trisaccharide composed of three glucose units linked by α -1,4 glycosidic bonds. In its hydrated form, it is available commercially for various research and industrial applications. The Chemical Abstracts Service (CAS) number for maltotriose and its hydrate can vary depending on the specific form and supplier. The most commonly cited CAS number for **maltotriose hydrate** is 207511-08-8. It is important to note that the degree of hydration can be variable, which is often denoted as " $\cdot xH_2O$ " in the molecular formula. The anhydrous form is typically associated with CAS number 1109-28-0. Another CAS number, 312693-63-3, has been associated with a **maltotriose hydrate** analog with potential anticancer properties. Researchers should consult the certificate of analysis from their specific supplier for precise information.

Physicochemical Data

A summary of the key quantitative data for **maltotriose hydrate** is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	207511-08-8 (hydrated)	
	1109-28-0 (anhydrous)	
Molecular Formula	C ₁₈ H ₃₂ O ₁₆ · xH ₂ O	
Molecular Weight	504.44 g/mol (anhydrous basis)	
Appearance	White crystalline solid	
Melting Point	132-135 °C	
Optical Activity	[α] ₂₄ D +162° (c = 2 in H ₂ O)	
Purity	≥95%	

Applications in Drug Development and Research

Maltotriose hydrate serves as a valuable tool in various research and development applications:

- Enzyme Assays: It is a key substrate for the determination of α -amylase activity.[[1](#)]
- Fermentation Science: Its transport and metabolism are extensively studied in yeast, particularly in the context of brewing and baking industries.[[2](#)][[3](#)][[4](#)]
- Drug Formulation: Carbohydrates like maltotriose can be utilized to enhance the solubility and bioavailability of drug compounds.[[5](#)]
- Potential Therapeutics: Analogs of **maltotriose hydrate** have been investigated for their potential as kinase inhibitors with anticancer properties.[[6](#)]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving a maltotriose derivative: the determination of α -amylase activity.

Protocol: α -Amylase Activity Assay using 2-chloro-4-nitrophenyl- α -D-maltotrioside (CNPG3)

This direct colorimetric assay measures α -amylase activity by monitoring the release of 2-chloro-4-nitrophenol (CNP) from the substrate CNPG3.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle:

α -Amylase hydrolyzes CNPG3 to release CNP, which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α -amylase activity in the sample.

Reagents and Equipment:

- Reagent Solution:
 - 2-chloro-4-nitrophenyl- α -D-maltotrioside (CNPG3): 1.63 mmol/L[\[1\]](#)
 - MES Buffer (pH 6.05): 36.1 mmol/L[\[1\]](#)
 - Calcium Acetate: 3.60 mmol/L[\[1\]](#)
 - Sodium Chloride (NaCl): 37.2 mmol/L[\[1\]](#)
 - Potassium Thiocyanate: 253 mmol/L[\[1\]](#)
 - Preservative (e.g., Sodium Azide)[\[1\]](#)
- Sample: Serum or urine
- Spectrophotometer or automated clinical chemistry analyzer capable of reading at 405 nm (or 410/480 nm)[\[1\]](#)
- Cuvettes with a 1 cm path length

- Water bath or incubator set to 37°C

Procedure:

- Reagent Preparation: Prepare the reagent solution as described above. Ensure the reagent is brought to the reaction temperature (37°C) before use.
- Sample Handling:
 - Serum: Amylase is stable for one week at 15-25°C and up to one month at 2-8°C.[1]
 - Urine: Adjust the pH to approximately 7.0 before storage to improve stability.[1]
- Assay:
 - Set the spectrophotometer to 405 nm and the temperature to 37°C.
 - Pipette the reagent solution into a cuvette.
 - Add the sample (e.g., serum or urine) to the reagent. The sample-to-reagent ratio can vary, a common ratio is 1:60.[9]
 - Mix immediately and start monitoring the change in absorbance at 405 nm over a defined period (e.g., 120 or 300 seconds).[7]
- Calculation:
 - The α -amylase activity is calculated from the rate of change in absorbance per minute.
 - The assay is linear up to 2,000 U/L for serum and 1,500 U/L for urine. Samples with higher activity should be diluted with 0.9% NaCl and re-assayed.[1]

Interference:

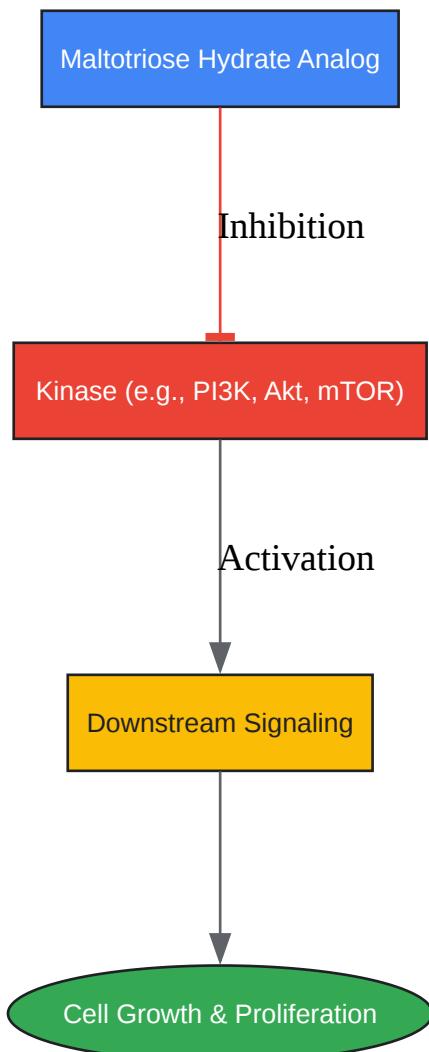
Bilirubin (\leq 630 μ mol/L), hemoglobin (\leq 6 g/L), triacylglycerols (\leq 30 mmol/L), heparin (\leq 100 kU/L), and glucose (\leq 120 mmol/L) do not significantly interfere with this assay.[7]

Signaling and Metabolic Pathways

Maltotriose is actively transported into cells and metabolized through specific pathways, particularly well-studied in the yeast *Saccharomyces cerevisiae*.

Maltotriose Transport and Metabolism in *Saccharomyces cerevisiae*

The uptake and fermentation of maltotriose are critical in many industrial fermentation processes. The following diagram illustrates the key steps in this pathway.



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